molecular formula C48H42N6O5 B1426559 Trityl olmesartan medoxomil impurity III CAS No. 1227626-51-8

Trityl olmesartan medoxomil impurity III

Cat. No. B1426559
CAS RN: 1227626-51-8
M. Wt: 782.9 g/mol
InChI Key: YQJFAQFEAOEJFL-UHFFFAOYSA-N
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Description

Trityl olmesartan medoxomil impurity III is an impurity of Trityl olmesartan medoxomil . It is also known as Triphenylmethanol . It is a synthetic, organic compound that is classified as an impurity of olmesartan medoxomil, a medication used to treat high blood pressure.


Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . The molecular structures of N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil, the key intermediates in OM synthesis, were solved and refined using single-crystal X-ray diffraction (SCXRD) .


Molecular Structure Analysis

The molecular weight of Trityl olmesartan medoxomil impurity III is 782.88 g/mol . The molecular formula is C48H42N6O5 . The SCXRD study revealed that N-tritylated intermediates of OM exist exclusively as one of the two possible regioisomers. In molecular structures of these regioisomers, the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, and not to the N-1 nitrogen, as has been widely reported up to the present .


Chemical Reactions Analysis

The formation of two regioisomeric dimedoxomil derivatives of olmesartan is in good agreement with previous observations that alkylation of compounds possessing 5-(biphenyl-2-yl)tetrazole moiety with primary alkyl halides under different reaction conditions gives the mixtures of two regioisomeric N-1- and N-2-alkyl derivatives .


Physical And Chemical Properties Analysis

The molecular weight of Trityl olmesartan medoxomil impurity III is 782.88 . The molecular formula is C48H42N6O5 .

Scientific Research Applications

Synthesis and Characterization of Impurities

The process development for the synthesis of OM has revealed various impurities, including Trityl olmesartan medoxomil impurity III. These impurities are crucial for understanding the synthesis pathway and ensuring the purity of the final pharmaceutical product. Dams et al. (2015) conducted a study that focused on the synthesis and physicochemical characterization of process-related impurities of OM, identifying the molecular structures of key intermediates like N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil through single-crystal X-ray diffraction (SCXRD) studies. This research highlighted the importance of accurately identifying and characterizing impurities to revise the structural formula and chemical names of OM intermediates (Dams et al., 2015).

Analytical Method Development

The development of robust analytical methods is essential for the quantification and monitoring of impurities in OM. Jain et al. (2012) described the validation of a stability-indicating RP-HPLC method for determining OM in the presence of its degradation products. This method allows for the effective separation and quantification of impurities, ensuring the drug's stability and compliance with quality standards (Jain et al., 2012).

Mechanism of Action

Olmesartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which also includes telmisartan, candesartan, losartan, valsartan, and irbesartan. ARBs selectively bind to angiotensin receptor 1 (AT1) and prevent the protein angiotensin II from binding and exerting its hypertensive effects .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFAQFEAOEJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H42N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl olmesartan medoxomil impurity III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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